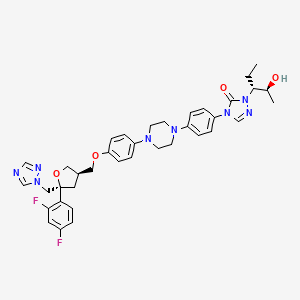![molecular formula C5H11ClFNO B13450576 [3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)
[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride: is a chemical compound with the molecular formula C4H8ClF2N . It is a white solid that is commonly used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to control temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
科学的研究の応用
[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of [3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Fluoro-3-(fluoromethyl)azetidine hydrochloride
- 3-(Fluoromethyl)azetidin-3-ol hydrochloride
Uniqueness
[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
特性
分子式 |
C5H11ClFNO |
|---|---|
分子量 |
155.60 g/mol |
IUPAC名 |
[3-(fluoromethyl)azetidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-1-5(4-8)2-7-3-5;/h7-8H,1-4H2;1H |
InChIキー |
AWUUHDIZKVMLNA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(CO)CF.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


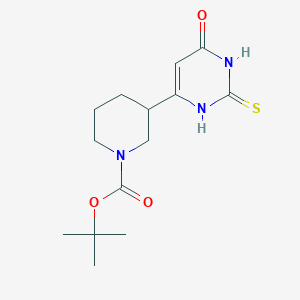
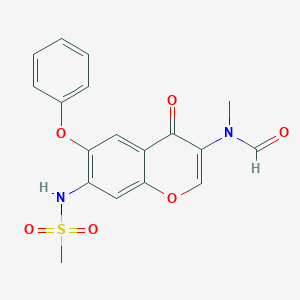

![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
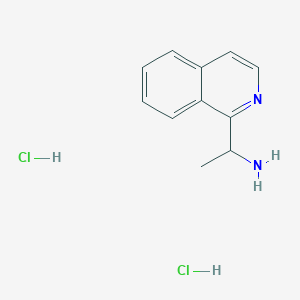
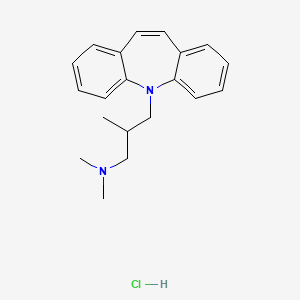
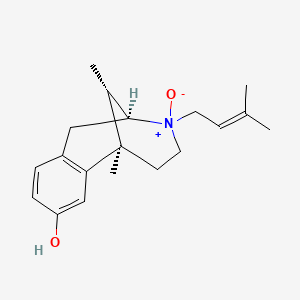
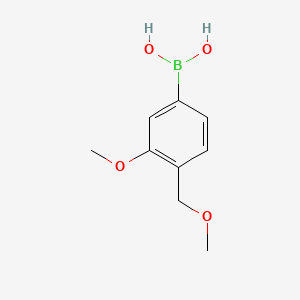
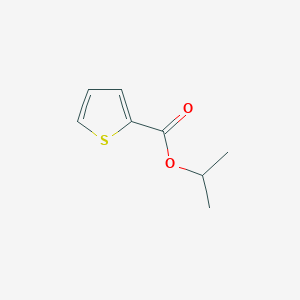

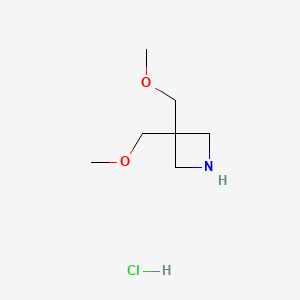
![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
